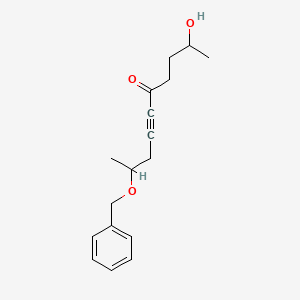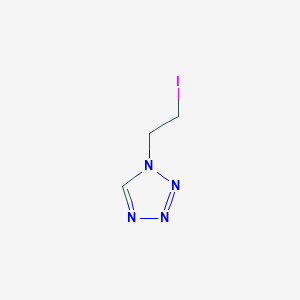![molecular formula C26H21N B12574399 1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole CAS No. 185619-99-2](/img/structure/B12574399.png)
1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a pyrene moiety, which is known for its fluorescence properties, making it useful in various scientific applications .
Métodos De Preparación
The synthesis of 1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and pyrene-1-carbaldehyde.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts like Lewis acids . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole has several scientific research applications:
Fluorescent Probes: Due to the presence of the pyrene moiety, this compound exhibits strong fluorescence, making it useful as a fluorescent probe in biochemical assays and imaging.
Chemical Sensors: The compound can be used in the development of chemical sensors for detecting various analytes, including metal ions and organic molecules.
Biological Studies: It is employed in studying biological processes, such as protein-ligand interactions and cellular imaging.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole is primarily based on its fluorescence properties. The pyrene moiety absorbs light and emits fluorescence, which can be detected and measured. This property is utilized in various applications, such as imaging and sensing . The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied .
Comparación Con Compuestos Similares
1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
1-Methylindole: Lacks the pyrene moiety and thus does not exhibit fluorescence properties.
Pyrene-1-carbaldehyde: Contains the pyrene moiety but lacks the indole structure, limiting its applications in biological studies.
1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide: Another fluorescent compound with different structural features and applications.
The uniqueness of this compound lies in its combination of the indole and pyrene moieties, providing a versatile platform for various scientific applications .
Propiedades
Número CAS |
185619-99-2 |
|---|---|
Fórmula molecular |
C26H21N |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
1-methyl-5-(pyren-1-ylmethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C26H21N/c1-27-14-13-22-16-17(5-12-24(22)27)15-21-9-8-20-7-6-18-3-2-4-19-10-11-23(21)26(20)25(18)19/h2-12,16H,13-15H2,1H3 |
Clave InChI |
NKBUZYHDVWGMPX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C1C=CC(=C2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)

